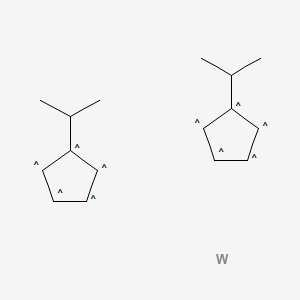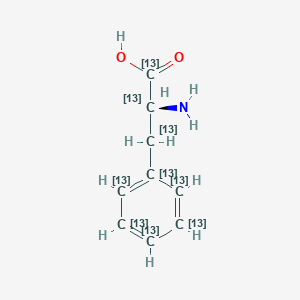
L-Phenylalanine-13C9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalanine-13C9 is a stable isotope-labeled compound of L-Phenylalanine, an essential aromatic amino acid. The compound is labeled with nine carbon-13 isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. L-Phenylalanine itself is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Phenylalanine-13C9 can be synthesized through various methods, including chemical synthesis and biosynthesis. One common method involves the incorporation of carbon-13 labeled precursors into the biosynthetic pathway of Escherichia coli, which then produces this compound . The reaction conditions typically involve controlled fermentation processes, where the bacteria are cultured in a medium containing carbon-13 labeled substrates.
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate carbon-13 into the phenylalanine biosynthetic pathway. The fermentation process is optimized to maximize yield and purity, followed by purification steps to isolate the labeled compound .
Analyse Chemischer Reaktionen
Types of Reactions
L-Phenylalanine-13C9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenylpyruvic acid.
Reduction: It can be reduced to form phenylethylamine.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products
Oxidation: Phenylpyruvic acid
Reduction: Phenylethylamine
Substitution: Various substituted phenylalanine derivatives
Wissenschaftliche Forschungsanwendungen
L-Phenylalanine-13C9 has numerous applications in scientific research:
Wirkmechanismus
L-Phenylalanine-13C9 exerts its effects by acting as a precursor to several neurotransmitters. It is converted into L-tyrosine, which is then further metabolized into dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in various physiological processes, including mood regulation, stress response, and cognitive function . The labeled carbon-13 atoms allow researchers to trace these metabolic pathways and study the kinetics and dynamics of these processes .
Vergleich Mit ähnlichen Verbindungen
L-Phenylalanine-13C9 can be compared with other isotope-labeled amino acids, such as:
L-Tyrosine-13C9: Similar to this compound but labeled on tyrosine, another aromatic amino acid.
L-Alanine-13C3: Labeled on alanine, a non-aromatic amino acid.
L-Phenylalanine-15N: Labeled with nitrogen-15 instead of carbon-13.
Uniqueness
This compound is unique due to its specific labeling with nine carbon-13 isotopes, making it particularly useful for detailed NMR studies and metabolic tracing. Its role as a precursor to key neurotransmitters also adds to its significance in neurochemical research .
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
174.124 g/mol |
IUPAC-Name |
(2S)-2-amino-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI-Schlüssel |
COLNVLDHVKWLRT-ZNZHEFIISA-N |
Isomerische SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13CH2][13C@@H]([13C](=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



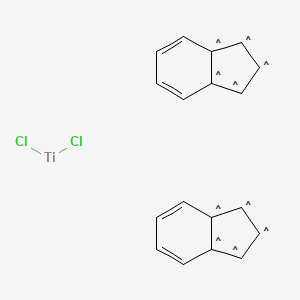
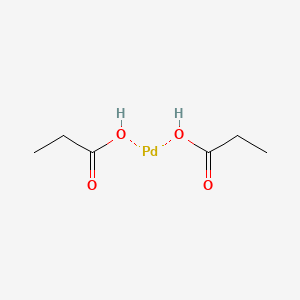
![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)
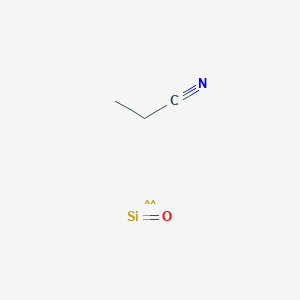
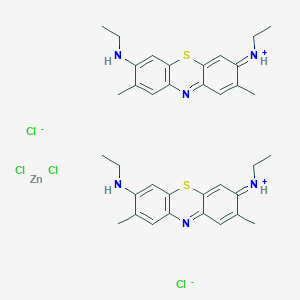
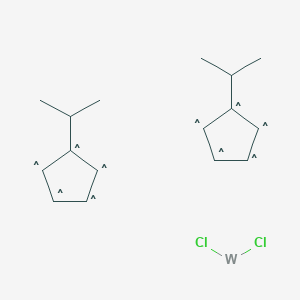
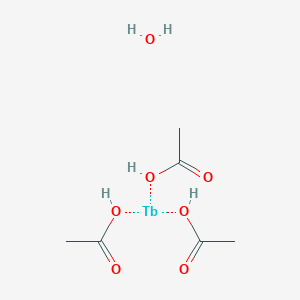
![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)
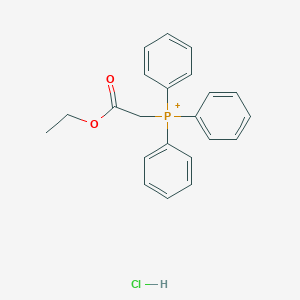
![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)
